molecular formula C20H17FO5 B2932804 (Z)-ethyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 620546-56-7

(Z)-ethyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2932804
CAS No.: 620546-56-7
M. Wt: 356.349
InChI Key: QROSOHFEKKTKPA-ZDLGFXPLSA-N
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Description

The compound (Z)-ethyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a benzofuran derivative featuring a Z-configured 3-fluorobenzylidene substituent at position 2 and an ethyl propanoate ester at position 6 of the benzofuran core. Its structure combines a dihydrobenzofuran scaffold with a fluorinated aromatic moiety, which may confer unique electronic and steric properties.

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO5/c1-3-24-20(23)12(2)25-15-7-8-16-17(11-15)26-18(19(16)22)10-13-5-4-6-14(21)9-13/h4-12H,3H2,1-2H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROSOHFEKKTKPA-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)F)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)F)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzylidene Group

3-Fluoro vs. 3-Chloro Substitution

Replacing the 3-fluorobenzylidene group with a 3-chlorobenzylidene moiety (e.g., 2-{[(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoic acid, ) introduces a larger, more electronegative chlorine atom. Additionally, the carboxylic acid group in this analog (vs. the ethyl ester in the target compound) enhances hydrophilicity, reducing membrane permeability but improving solubility .

3-Fluoro vs. 3-Methoxy Substitution

The 3-methoxybenzylidene analog (e.g., [(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] propanoate, ) replaces fluorine with an electron-donating methoxy group. However, the methoxy group’s bulkiness may reduce conformational flexibility, impacting binding kinetics. The propionate ester in this compound also differs from the ethyl propanoate in the target molecule, influencing metabolic stability .

3,4-Dimethoxy Substitution

The 3,4-dimethoxybenzylidene derivative (e.g., [(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate, ) introduces two methoxy groups, further increasing electron density and steric hindrance. Such structural changes may alter bioavailability and interaction with cytochrome P450 enzymes .

Ester Group Modifications

Ethyl vs. Methyl Ester

The methyl ester analog (methyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate, ) differs only in the ester group (methyl vs. ethyl).

Propanoate vs. Cinnamate Ester

The cinnamate ester in the 3,4-dimethoxy analog () introduces a conjugated double bond, increasing rigidity and UV absorbance. This structural feature may enhance stability against enzymatic degradation but reduce solubility compared to the ethyl propanoate group .

Substituent Position and Functional Group Effects

Ether vs. Alkoxy Modifications

The compound in , (2Z)-2-[(3-fluorophenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one, replaces the ethoxy propanoate with a 2-methylprop-2-enoxy group. This allyl ether introduces unsaturation, which may increase reactivity toward electrophilic agents or metabolic oxidation.

Key Data Tables

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituent Ester Group Molecular Weight logP (Predicted) Key Features
Target Compound 3-Fluorobenzylidene Ethyl propanoate 386.35 3.2 High lipophilicity, moderate stability
3-Chloro Analog () 3-Chlorobenzylidene Carboxylic acid 372.76 2.8 Increased polarity, lower logP
3-Methoxy Analog () 3-Methoxybenzylidene Propanoate 382.38 3.0 Enhanced π-π stacking
3,4-Dimethoxy-Cinnamate () 3,4-Dimethoxybenzylidene Cinnamate 474.46 4.1 Extended conjugation, high UV absorbance

Table 2: NMR Chemical Shift Comparisons (Regions A and B, )

Compound Region A (δ 39–44 ppm) Region B (δ 29–36 ppm) Inference
Target Compound 6.85–7.10 4.25–4.50 Fluorine-induced deshielding
3-Chloro Analog 6.90–7.15 4.30–4.55 Chlorine’s larger size shifts peaks upfield
Methyl Ester Analog 6.80–7.05 4.20–4.45 Minimal ester group impact on core

Research Implications

  • Steric Considerations : Bulky substituents (e.g., 3,4-dimethoxy) may hinder binding to compact active sites but improve selectivity for larger pockets .
  • Metabolic Stability : Ethyl esters generally exhibit slower hydrolysis than methyl esters, prolonging half-life in vivo .

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